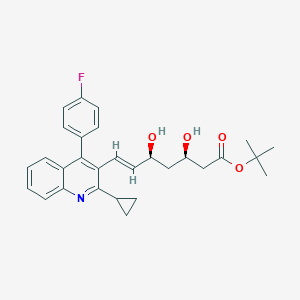

1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as BCNU, and it is a member of the nitrosourea family of chemicals. BCNU has been used in various fields of research, including cancer research, neurobiology, and pharmacology.

Wirkmechanismus

BCNU works by alkylating DNA, which leads to the formation of cross-links between DNA strands. This cross-linking prevents DNA replication and transcription, ultimately leading to cell death. BCNU has a high affinity for DNA, and it can cross the blood-brain barrier, making it an effective treatment for brain tumors.

Biochemische Und Physiologische Effekte

BCNU has been shown to have both acute and chronic toxic effects on the body. Acute exposure to BCNU can cause nausea, vomiting, and bone marrow suppression. Chronic exposure to BCNU has been associated with an increased risk of secondary cancers, such as leukemia. BCNU has also been shown to have neurotoxic effects, which can lead to cognitive impairment and peripheral neuropathy.

Vorteile Und Einschränkungen Für Laborexperimente

BCNU has several advantages for use in lab experiments. It is a potent DNA alkylating agent that can induce cell death in cancer cells. It is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors. However, BCNU has several limitations for use in lab experiments. It is highly toxic and requires careful handling. It also has a short half-life, which can make it difficult to maintain consistent exposure levels.

Zukünftige Richtungen

There are several future directions for research on BCNU. One area of research is the development of new formulations of BCNU that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to BCNU treatment. Additionally, further research is needed to understand the long-term effects of BCNU exposure on the body and to develop strategies to minimize these effects.

Conclusion:

In conclusion, BCNU is a synthetic compound that has been widely used in scientific research for its unique properties. It is a potent DNA alkylating agent that has been used in cancer treatment and neurobiology research. BCNU has several advantages for use in lab experiments, but it also has limitations due to its toxicity and short half-life. Future research on BCNU will focus on improving its efficacy and reducing its toxicity, identifying biomarkers for patient response, and understanding the long-term effects of exposure.

Synthesemethoden

BCNU is synthesized by the reaction of 1,2-dichloroethane and sodium azide in the presence of sodium hydride. The resulting compound is then reacted with benzylamine and methyl isocyanate to produce BCNU. The synthesis of BCNU is a complex process that requires careful handling of the chemicals involved.

Wissenschaftliche Forschungsanwendungen

BCNU has been extensively studied for its potential use in cancer treatment. It is a DNA alkylating agent that prevents cell division and induces apoptosis in cancer cells. BCNU has been used to treat various types of cancer, including brain tumors, lymphomas, and melanomas. In addition to cancer research, BCNU has also been used in neurobiology to study the effects of DNA damage on neuronal cells. It has been shown to induce DNA damage and cell death in neuronal cells, which may contribute to the development of neurodegenerative diseases.

Eigenschaften

CAS-Nummer |

137668-39-4 |

|---|---|

Produktname |

1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea |

Molekularformel |

C11H15ClN4O |

Molekulargewicht |

254.71 g/mol |

IUPAC-Name |

1-benzyl-1-(2-chloroethyldiazenyl)-3-methylurea |

InChI |

InChI=1S/C11H15ClN4O/c1-13-11(17)16(15-14-8-7-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,17) |

InChI-Schlüssel |

ZMYGSWYQYMTZAF-UHFFFAOYSA-N |

SMILES |

CNC(=O)N(CC1=CC=CC=C1)N=NCCCl |

Kanonische SMILES |

CNC(=O)N(CC1=CC=CC=C1)N=NCCCl |

Synonyme |

1-(2-chloroethyl)-3-benzyl-3-(methylcarbamoyl)triazene CBzM-1,3,3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)